An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl Chloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoyl chloride is a specialty chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifluoromethyl and chloro substitutions on the benzoyl chloride scaffold make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom enhances the electrophilicity of the carbonyl carbon, rendering it a highly reactive acylating agent. This guide provides a comprehensive overview of the properties, synthesis, and applications of 2-Chloro-3-(trifluoromethyl)benzoyl chloride, with a focus on its role in drug discovery.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties of 2-Chloro-3-(trifluoromethyl)benzoyl chloride is provided in the tables below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 850156-39-7[1] |
| Molecular Formula | C₈H₃Cl₂F₃O[1] |
| Molecular Weight | 243.01 g/mol [1] |
| Synonyms | Benzoyl chloride, 2-chloro-3-(trifluoromethyl)-; 2-Chloro-3-(chlorocarbonyl)benzotrifluoride[1] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 224 °C | [1] |
| Density | 1.506 g/cm³ | [2] |
| Flash Point | 101.4 °C | [1] |
Spectroscopic Data
| Spectrum | Key Features (of 2-(trifluoromethyl)benzoyl chloride) |
| ¹H NMR | Aromatic protons typically appear as multiplets in the downfield region. |
| IR | A strong absorption band characteristic of the carbonyl (C=O) stretch of the acid chloride is expected around 1750-1800 cm⁻¹. |
| Mass Spec | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the trifluoromethyl group. |
Synthesis and Reactions
2-Chloro-3-(trifluoromethyl)benzoyl chloride is typically synthesized from its corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid.
Synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
A standard laboratory procedure for the synthesis of benzoyl chlorides from their carboxylic acid precursors involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: General Synthesis of Benzoyl Chlorides
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: 2-Chloro-3-(trifluoromethyl)benzoic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Chlorination: Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Chloro-3-(trifluoromethyl)benzoyl chloride, which can be purified by distillation.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride.
Acylation Reactions
As a reactive acylating agent, 2-Chloro-3-(trifluoromethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution with various nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.
Experimental Protocol: General N-Acylation of a Primary Amine
-
Reaction Setup: A primary amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel under an inert atmosphere.
-
Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Acylation: The reaction mixture is cooled in an ice bath, and a solution of 2-Chloro-3-(trifluoromethyl)benzoyl chloride (1.0-1.2 equivalents) in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC until the starting amine is consumed.
-
Work-up: The reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting amide can be purified by crystallization or column chromatography.[3][4]
Applications in Drug Development
The unique structural features of 2-Chloro-3-(trifluoromethyl)benzoyl chloride make it a valuable precursor in the synthesis of pharmaceutically active compounds. A notable application is in the development of novel antitubercular agents.
Synthesis of Benzothiazinone (BTZ) Antitubercular Agents
The precursor to 2-Chloro-3-(trifluoromethyl)benzoyl chloride, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key starting material in the synthesis of a promising class of antituberculosis drugs known as benzothiazinones (BTZs).[5] Two prominent examples, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials.[6][7]
Experimental Workflow: Synthesis of BTZ043
Caption: Simplified workflow for the synthesis of the antitubercular drug BTZ043.
Mechanism of Action of Benzothiazinones
Benzothiazinones like BTZ043 and PBTZ169 exhibit their potent antitubercular activity by targeting a crucial enzyme in Mycobacterium tuberculosis, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][8] This enzyme is essential for the biosynthesis of the mycobacterial cell wall.
Signaling Pathway: Inhibition of DprE1 by Benzothiazinones
References
- 1. 2-CHLORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 850156-39-7 [amp.chemicalbook.com]
- 2. CAS#:850156-39-7 | 2-chloro-3-(trifluoromethyl)benzoyl chloride | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
